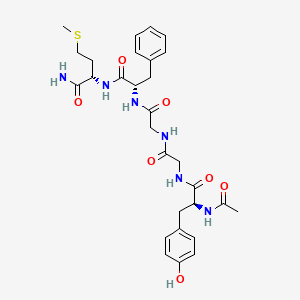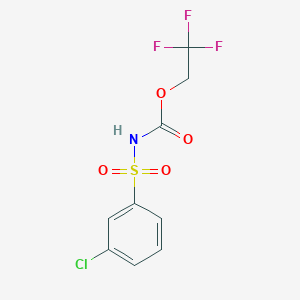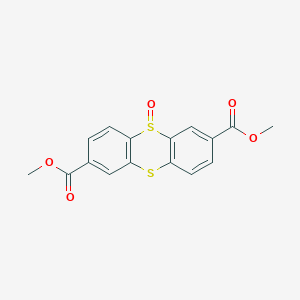
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane is a unique organosilicon compound characterized by its high fluorine content and the presence of both silicon and phosphorus atoms
準備方法
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane typically involves the reaction of hexafluoropropylene oxide with a silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the final product.
化学反応の分析
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen and phosphorus-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups, such as alkyl or aryl groups, under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medical imaging and as a component in therapeutic agents.
Industry: It is used in the production of high-performance materials, such as coatings and sealants, due to its chemical stability and resistance to harsh environments.
作用機序
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane exerts its effects involves the interaction of its silicon and phosphorus atoms with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, influencing the behavior of the compound in different environments.
類似化合物との比較
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane can be compared with other fluorinated organosilicon compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Used in the synthesis of nucleoside analogs and other phosphorus-containing compounds.
The uniqueness of this compound lies in its combination of silicon, phosphorus, and high fluorine content, which imparts distinct chemical and physical properties not found in other similar compounds .
特性
CAS番号 |
64964-68-7 |
|---|---|
分子式 |
F9PSi3 |
分子量 |
286.21 g/mol |
IUPAC名 |
tris(trifluorosilyl)phosphane |
InChI |
InChI=1S/F9PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9 |
InChIキー |
YWJOTKKHWLALPX-UHFFFAOYSA-N |
正規SMILES |
F[Si](F)(F)P([Si](F)(F)F)[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)


![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
